MRS4719

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

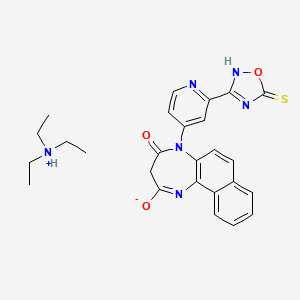

C26H28N6O3S |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)-4-pyridinyl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium |

InChI |

InChI=1S/C20H13N5O3S.C6H15N/c26-16-10-17(27)25(12-7-8-21-14(9-12)19-23-20(29)28-24-19)15-6-5-11-3-1-2-4-13(11)18(15)22-16;1-4-7(5-2)6-3/h1-9H,10H2,(H,22,26)(H,23,24,29);4-6H2,1-3H3 |

InChI Key |

MTKQIUDYZPMMBH-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.C1C(=NC2=C(C=CC3=CC=CC=C32)N(C1=O)C4=CC(=NC=C4)C5=NC(=S)ON5)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of MRS4719, a P2X4 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The P2X4 receptor, an ATP-gated cation channel, is a promising therapeutic target for a range of pathologies, including neuroinflammation, chronic pain, and ischemic stroke.[1][2][3] Its activation leads to cation influx and triggers downstream inflammatory signaling.[1] MRS4719 has emerged as a potent and selective antagonist of the human P2X4 receptor, demonstrating significant neuroprotective and neuro-rehabilitative effects in preclinical models. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the P2X4 receptor, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

The P2X4 Receptor: Structure and Function

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[4] These receptors form trimeric structures in the plasma membrane, functioning as non-selective cation channels that permit the influx of Na+, K+, and Ca2+.[4] Notably, the P2X4 receptor exhibits the highest calcium permeability among all P2X family members.[4]

P2X4 receptors are widely expressed in the central nervous system (CNS) and immune cells, including microglia, macrophages, neurons, and mast cells.[1][4][5] Beyond the plasma membrane, P2X4 is also uniquely localized to intracellular lysosomal compartments, where it plays a role in regulating Ca2+ homeostasis, lysosomal fusion, and autocrine signaling.[1][3][6]

This compound: A Potent and Selective P2X4 Antagonist

This compound is a 1,5-dihydro-2H-naphtho[1,2-b][4]diazepine-2,4(3H)-dione derivative identified as a potent antagonist of the human P2X4 receptor.[7] Structure-activity relationship (SAR) studies identified this compound (analogue 21u) as a highly active compound with significant potential for therapeutic development.[8][7]

Core Antagonistic Mechanism

The primary mechanism of this compound is the direct antagonism of the P2X4 receptor. By binding to the receptor, this compound prevents the conformational changes induced by ATP, thereby inhibiting the opening of the ion channel. This blockade directly prevents the influx of cations, most significantly Ca2+, into the cell.

This antagonistic action has been quantified in cellular assays, demonstrating a potent inhibition of P2X4 receptor function.[8][7][9] this compound effectively reduces ATP-induced intracellular calcium ([Ca2+]i) influx in both recombinant cell lines expressing the human P2X4 receptor and in primary human monocyte-derived macrophages, which endogenously express the target.[8][7][9][10]

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized using in vitro pharmacological assays. The data highlights its high affinity for the human P2X4 receptor and its selectivity over other related P2X subtypes.

| Compound | Target Receptor | Potency (IC50) | Selectivity Profile | Reference |

| This compound | Human P2X4 | 0.503 µM | Selective versus hP2X1, hP2X2/3, and hP2X3 receptors. | [8][7][9][10] |

| MRS4596 | Human P2X4 | 1.38 µM | Selective versus hP2X1, hP2X2/3, and hP2X3 receptors. | [8][7][10] |

Impact on Downstream Signaling Pathways

The influx of Ca2+ through the P2X4 channel is a critical first step in a cascade of downstream signaling events, particularly in immune cells like microglia and macrophages.[4] By blocking this initial calcium signal, this compound effectively inhibits these subsequent pathways.

Key downstream pathways modulated by P2X4 activation include:

-

p38 MAP Kinase (MAPK) Activation: Influx of Ca2+ through P2X4 is a critical step linking receptor stimulation to the activation of p38 MAPK.[4]

-

BDNF Release: In microglia, the P2X4-p38 MAPK pathway drives the synthesis and release of brain-derived neurotrophic factor (BDNF).[1][4] This microglia-neuron communication is implicated in pain hypersensitivity.[4]

-

Prostaglandin E2 (PGE2) Release: In macrophages, P2X4 signaling can activate cytosolic PLA2, leading to the release of arachidonic acid and subsequent production of the inflammatory mediator PGE2.[4][5]

By antagonizing the P2X4 receptor, this compound prevents the initial Ca2+ trigger, thereby disrupting these pro-inflammatory and neuromodulatory signaling cascades.

Experimental Protocols and Methodologies

The characterization of this compound involves a series of standardized in vitro and in vivo assays. The following sections detail the generalized protocols for these key experiments.

In Vitro: Calcium Influx Assay

This assay is fundamental for determining the potency (IC50) of P2X4 antagonists. It measures the change in intracellular calcium concentration in response to receptor activation by ATP, and the inhibition of this response by the antagonist.

Objective: To quantify the inhibitory effect of this compound on ATP-induced calcium influx in cells expressing the human P2X4 receptor.

Materials:

-

Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human P2X4 receptor, or primary human monocyte-derived macrophages.

-

Agonist: Adenosine 5'-triphosphate (ATP), typically used at an EC80 concentration (the concentration that elicits 80% of the maximal response).

-

Antagonist: this compound.

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Calcium Indicator Dye: Fluo-4 AM or similar fluorescent Ca2+ indicator.

-

Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed cells in 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for adherence.

-

Dye Loading: Remove culture medium and load cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.[9]

-

Fluorescence Measurement:

-

Place the microplate into the fluorescence reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Initiate the assay by adding the ATP solution (at EC80 concentration) to all wells simultaneously using the instrument's integrated pipettor.

-

Record the change in fluorescence intensity over time. The influx of calcium binds to the dye, causing a sharp increase in fluorescence.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to controls (wells with no antagonist).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model

This model is used to evaluate the neuroprotective and neuro-rehabilitative effects of this compound in the context of ischemic stroke.

Objective: To assess the ability of this compound to reduce brain infarct volume and improve functional outcomes following an induced ischemic stroke in mice.

Materials:

-

Animal Model: Male or female mice (e.g., C57BL/6).

-

Anesthesia: Isoflurane or similar.

-

Surgical Equipment: Surgical microscope, micro-forceps, cautery, and sutures.

-

Occluding Filament: Monofilament (e.g., 6-0 nylon) with a silicon-coated tip.

-

Drug Delivery System: Subcutaneous osmotic minipumps (e.g., Alzet).

-

Compound: this compound dissolved in a suitable vehicle.

Protocol:

-

Anesthesia and Incision: Anesthetize the mouse and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion:

-

Temporarily ligate the CCA and permanently cauterize the ECA.

-

Insert the monofilament through an incision in the ECA stump and advance it up the ICA until it lodges in the anterior cerebral artery, blocking the origin of the middle cerebral artery (MCA).

-

-

Reperfusion: After a set occlusion period (e.g., 60 minutes), withdraw the filament to allow blood flow to resume (reperfusion).[10]

-

Drug Administration: Immediately after reperfusion, implant a subcutaneous osmotic minipump loaded with this compound (e.g., at doses of 0.5-3 mg/kg/day) for continuous infusion over several days.[9]

-

Post-operative Care: Suture the incision, provide post-operative analgesia, and monitor the animal for recovery.

-

Endpoint Analysis:

-

Infarct Volume: At a predetermined time point (e.g., 3 days post-MCAO), euthanize the animal, section the brain, and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[7] The unstained (white) area represents the infarct, which can be quantified using image analysis software.

-

Brain Atrophy and Functional Outcomes: For longer-term studies (e.g., 35 days), assess brain atrophy via histological analysis.[7] Perform behavioral tests (e.g., Morris water maze for learning and memory, rotarod for motor coordination) to evaluate functional recovery.[9]

-

Conclusion

This compound is a potent and selective antagonist of the human P2X4 receptor. Its mechanism of action is centered on the direct blockade of the P2X4 ion channel, preventing ATP-induced calcium influx. This primary action inhibits critical downstream pro-inflammatory and neuromodulatory signaling pathways, such as p38 MAPK activation and the subsequent release of BDNF and PGE2. The efficacy of this mechanism has been validated in both cellular calcium influx assays and in vivo models of ischemic stroke, where this compound demonstrates significant neuroprotective effects.[8][7][9] These findings underscore the translational potential of this compound as a therapeutic agent for pathologies involving P2X4 receptor hyperactivation.[10][11]

References

- 1. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine-based P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X4: A fast and sensitive purinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 7. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ahajournals.org [ahajournals.org]

- 11. medkoo.com [medkoo.com]

MRS4719: A Potent and Selective P2X4 Receptor Antagonist for Ischemic Stroke

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4719 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). Emerging research has highlighted the significant role of the P2X4 receptor in the neuroinflammatory cascade following ischemic stroke. By blocking this receptor, this compound demonstrates considerable neuroprotective and neuro-rehabilitative effects, positioning it as a promising therapeutic candidate for the treatment of ischemic stroke. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its evaluation, and a visualization of the pertinent signaling pathways.

Introduction to the P2X4 Receptor and its Role in Ischemic Stroke

The P2X4 receptor is a member of the P2X family of purinergic receptors, which are ATP-gated ion channels.[1] In the central nervous system, P2X4 receptors are predominantly expressed on microglia and macrophages.[2] Following an ischemic event, damaged and dying cells release large amounts of ATP into the extracellular space. This surge in extracellular ATP acts as a danger signal, activating P2X4 receptors on microglia and other immune cells.

Activation of the P2X4 receptor leads to an influx of cations, primarily Ca2+, which triggers a downstream signaling cascade.[2] This cascade results in the activation of the NLRP3 inflammasome and the p38 MAPK pathway, leading to the production and release of pro-inflammatory cytokines such as IL-1β and TNF-α.[3][4] This inflammatory response, while a natural part of the immune response, can exacerbate neuronal damage in the acute phase of ischemic stroke.

This compound: A Selective P2X4 Receptor Antagonist

This compound is a novel small molecule that acts as a potent and selective antagonist of the human P2X4 receptor.[5] Its chemical structure is 5-(2-(5-thioxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)pyridin-4-yl)-1,5-dihydro-2H-naphtho[1,2-b][6][7]diazepine-2,4(3H)-dione. By competitively binding to the P2X4 receptor, this compound prevents its activation by ATP, thereby inhibiting the downstream inflammatory signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Species | Assay | Reference |

| IC50 vs. hP2X4R | 0.503 µM | Human | Ca2+ influx assay in HEK cells | [5] |

| Selectivity | Highly selective vs. hP2X1R, hP2X2/3R, hP2X3R | Human | Not specified | [5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)

| Dose | Effect on Infarct Volume | Animal Model | Reference |

| 1.5 mg/kg/day | Significant reduction | Young adult male mice (8-12 weeks old) | [8] |

| 3.0 mg/kg/day | Significant reduction | Young adult male mice (8-12 weeks old) | [8] |

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of the P2X4 receptor in the context of ischemic stroke and the point of intervention for this compound.

Experimental Protocols

In Vitro Intracellular Calcium Influx Assay

This protocol describes the measurement of ATP-induced intracellular calcium influx in human embryonic kidney (HEK293) cells overexpressing the human P2X4 receptor, and the inhibitory effect of this compound.

Materials:

-

HEK293 cells stably expressing human P2X4R

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES buffer

-

ATP solution

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Culture HEK293-hP2X4R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS with 20 mM HEPES).

-

Wash the cells once with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS.

-

Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the respective wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated liquid handling system.

-

Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

-

Record a baseline fluorescence reading for each well.

-

Inject a solution of ATP (to a final concentration that elicits a submaximal response) into each well.

-

Continuously record the fluorescence intensity for a set period to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the concentration of this compound to determine the IC50 value.

-

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of transient focal cerebral ischemia in mice and the assessment of the neuroprotective effects of this compound.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Surgical microscope

-

Micro-scissors and forceps

-

Nylon monofilament suture (e.g., 6-0) with a silicone-coated tip

-

This compound

-

Vehicle control (e.g., saline)

-

Osmotic minipumps

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Brain matrix slicer

-

Image analysis software

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

-

Place the mouse on a heating pad to maintain body temperature at 37°C.

-

-

Surgical Procedure (Intraluminal Suture Method): [9]

-

Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA.

-

Introduce the silicone-coated nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60 minutes.

-

-

Drug Administration:

-

Immediately after inducing the MCAO, implant a subcutaneous osmotic minipump to deliver a continuous infusion of this compound or vehicle for a specified duration (e.g., 3 days).[8]

-

-

Reperfusion:

-

After the occlusion period, withdraw the monofilament to allow for reperfusion of the MCA territory.

-

Suture the neck incision.

-

-

Post-operative Care:

-

Administer analgesics and monitor the animal for recovery.

-

-

Infarct Volume Assessment (e.g., at 3 days post-MCAO): [8]

-

Anesthetize the mouse and perfuse transcardially with saline.

-

Harvest the brain and slice it into coronal sections (e.g., 2 mm thick) using a brain matrix.

-

Incubate the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Acquire images of the stained sections.

-

-

Data Analysis:

-

Use image analysis software to measure the area of infarction in each brain slice.

-

Calculate the total infarct volume by integrating the infarct areas across all slices.

-

Compare the infarct volumes between the this compound-treated and vehicle-treated groups.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a potent and selective P2X4 receptor antagonist with demonstrated neuroprotective effects in preclinical models of ischemic stroke. Its ability to inhibit the ATP-induced inflammatory cascade makes it a compelling candidate for further investigation and development as a novel therapeutic agent for this debilitating condition. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader field of purinergic signaling in neurological disorders.

References

- 1. P2RX4 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Video: Modeling Stroke in Mice: Transient Middle Cerebral Artery Occlusion via the External Carotid Artery [jove.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

P2X4 Receptor Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated, non-selective cation channel with a widespread distribution throughout the body.[1][2] It is notably expressed in the central and peripheral nervous systems, immune cells, and various epithelial and endothelial tissues.[1][2][3] Upon activation by extracellular adenosine 5'-triphosphate (ATP), the P2X4 receptor facilitates the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the initiation of a diverse array of downstream signaling cascades.[4][5] This receptor is distinguished from other P2X family members by its high permeability to calcium, slow desensitization kinetics, and unique subcellular localization, with a significant population residing in lysosomal compartments.[4][5][6]

The involvement of P2X4 receptor signaling has been implicated in a range of physiological and pathological processes, including neuropathic pain, inflammation, immune responses, and cardiovascular regulation.[1][2][3][7] Its pivotal role in these pathways has positioned the P2X4 receptor as a promising therapeutic target for various disorders.[2] This technical guide provides a comprehensive overview of the core P2X4 receptor signaling pathways, detailed experimental protocols for their investigation, and quantitative data to support further research and drug development efforts.

Core Signaling Pathways

Activation of the P2X4 receptor by ATP triggers a rapid influx of cations, which serves as the primary stimulus for multiple downstream signaling events. The specific pathway engaged is often cell-type dependent and dictated by the local molecular environment.

p38 MAPK-BDNF Pathway in Neuropathic Pain

In microglia, the P2X4 receptor plays a critical role in the pathogenesis of neuropathic pain.[5][8] Following peripheral nerve injury, the expression of P2X4 receptors on microglia in the spinal cord is upregulated.[8][9] The binding of ATP to these receptors initiates a signaling cascade that is central to the communication between microglia and neurons, leading to pain hypersensitivity.[5]

The key steps in this pathway are:

-

ATP Binding and Cation Influx: ATP released from sources like damaged neurons binds to the P2X4 receptor on microglia.

-

Calcium Influx: The opening of the P2X4 channel leads to a significant influx of Ca²⁺.[4][5]

-

p38 MAPK Activation: The rise in intracellular calcium activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7]

-

BDNF Synthesis and Release: Activated p38 MAPK promotes the synthesis and subsequent release of Brain-Derived Neurotrophic Factor (BDNF).[4][5]

-

Neuronal Disinhibition: BDNF released from microglia acts on TrkB receptors on spinal lamina I neurons, leading to the downregulation of the potassium-chloride cotransporter KCC2. This results in a depolarizing shift in the GABAergic inhibitory postsynaptic potential, causing disinhibition and contributing to central sensitization and allodynia.[4][5]

NLRP3 Inflammasome Activation in Immune Response

The P2X4 receptor is also a key player in the innate immune response through its ability to activate the NLRP3 inflammasome.[10][11] This multiprotein complex is crucial for the processing and release of pro-inflammatory cytokines, such as IL-1β and IL-18.

The signaling pathway involves:

-

Priming Signal: A priming signal, often from lipopolysaccharide (LPS), upregulates the expression of NLRP3 and pro-IL-1β.

-

ATP-Mediated Activation: Extracellular ATP acts as a danger signal and binds to the P2X4 receptor.

-

Cation Flux and NLRP3 Assembly: The resulting ion flux, including K⁺ efflux and Ca²⁺ influx, triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, ASC, and pro-caspase-1.

-

Caspase-1 Activation and Cytokine Release: Pro-caspase-1 is cleaved into its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[11]

Endothelial Nitric Oxide Synthase (eNOS) Activation

In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS).[12] Activation of the P2X4 receptor leads to a localized increase in intracellular calcium, which in turn activates eNOS to produce nitric oxide (NO).[12] This pathway is considered to be cardioprotective.[12]

Quantitative Data

The following tables summarize key quantitative data related to P2X4 receptor pharmacology and function.

Table 1: P2X4 Receptor Agonist Potencies (EC50)

| Agonist | Species | EC50 (µM) | Cell Type/System | Reference |

| ATP | Human | 0.747 ± 0.180 | HEK293 cells | [13] |

| ATP | Mouse | 0.565 ± 0.085 | HEK293 cells | [13] |

| 2-MeSATP | Human | 2 ± 0.2 | HEK293 cells | [13] |

| 2-MeSATP | Mouse | 8 ± 2 | HEK293 cells | [13] |

| CTP | Human | 20 ± 4 | HEK293 cells | [13] |

| CTP | Mouse | 10 ± 1 | HEK293 cells | [13] |

| BzATP | Human | ~100 | 1321N1 astrocytoma cells | [3] |

Table 2: P2X4 Receptor Antagonist Potencies (IC50)

| Antagonist | Species | IC50 (µM) | Cell Type/System | Reference |

| 5-BDBD | Human | 1 ± 0.3 | HEK293 cells | [13] |

| 5-BDBD | Mouse | > 100 | HEK293 cells | [13] |

| PSB-12062 | Human | 0.248 ± 0.041 | HEK293 cells | [13] |

| PSB-12062 | Mouse | 3 ± 2 | HEK293 cells | [13] |

| BX-430 | Human | 0.426 ± 0.162 | HEK293 cells | [13] |

| BX-430 | Mouse | > 100 | HEK293 cells | [13] |

| TNP-ATP | Human | 17 ± 5 | HEK293 cells | [13] |

| TNP-ATP | Mouse | 93 ± 4 | HEK293 cells | [13] |

| PPADS | Human | 34 ± 16 | HEK293 cells | [13] |

| PPADS | Mouse | 42 ± 14 | HEK293 cells | [13] |

Table 3: P2X4 Receptor Ion Channel Properties

| Property | Value | Species | Method | Reference |

| Calcium Permeability (Pf%) | 11% | Rat | Patch clamp photometry | [5] |

| Calcium Permeability (Pf%) | 15% | Human | Patch clamp photometry | [5] |

| Desensitization | Slow, incomplete | Rat | Electrophysiology | [6] |

Experimental Protocols

Whole-Cell Patch Clamp Recording of P2X4 Receptor Currents

This protocol is adapted for recording ATP-gated currents from native or cultured cells expressing P2X4 receptors.

Materials:

-

Cells: HEK293 cells transiently transfected with P2X4 receptor cDNA, or primary cells (e.g., microglia, macrophages).

-

Extracellular Solution (in mM): 150 NaCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.[14]

-

Intracellular (Pipette) Solution (in mM): 160 KCl, 10 EGTA, 10 HEPES, pH 7.2.[14]

-

Agonist: ATP solution prepared in extracellular solution.

-

Patch Clamp Rig: Inverted microscope, micromanipulator, amplifier, data acquisition system.

-

Borosilicate Glass Capillaries: For pulling micropipettes.

Methodology:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[9] Fire-polish the tip.

-

Cell Preparation: Plate cells on glass coverslips. For primary cells, appropriate isolation and culture protocols should be followed.

-

Recording: a. Fill the micropipette with intracellular solution and mount it on the holder. b. Apply positive pressure and lower the pipette into the bath containing the extracellular solution. c. Approach a target cell and gently press the pipette tip against the cell membrane. d. Release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal). e. Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration. f. Clamp the cell at a holding potential of -60 mV and record baseline current. g. Rapidly apply ATP-containing solution to the cell using a perfusion system. h. Record the inward current mediated by P2X4 receptor activation. i. Wash out the agonist with extracellular solution.

Calcium Imaging of P2X4 Receptor Activation

This protocol allows for the measurement of changes in intracellular calcium concentration upon P2X4 receptor activation.

Materials:

-

Cells: Adherent cells expressing P2X4 receptors.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Imaging Buffer (e.g., HBSS): Containing Ca²⁺ and Mg²⁺.

-

Agonist: ATP solution prepared in imaging buffer.

-

Fluorescence Microscope: Equipped with appropriate filters for the chosen dye, a camera, and image acquisition software.

Methodology:

-

Cell Plating: Plate cells on glass-bottom dishes or coverslips.

-

Dye Loading: a. Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in imaging buffer. b. Incubate cells with the loading solution for 30-60 minutes at 37°C. c. Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 30 minutes.

-

Imaging: a. Mount the dish on the microscope stage. b. Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. c. Add the ATP-containing solution to the cells. d. Continuously record fluorescence images to capture the change in intracellular calcium.

-

Data Analysis: For Fura-2, the ratio of fluorescence intensity at 340 nm to 380 nm is calculated, which is proportional to the intracellular calcium concentration. For Fluo-4, the change in fluorescence intensity (F/F₀) is determined.

Co-Immunoprecipitation (Co-IP) to Detect P2X4 Receptor Interactions

This protocol is used to identify proteins that interact with the P2X4 receptor.

Materials:

-

Cell Lysate: From cells expressing the P2X4 receptor.

-

Lysis Buffer: Non-denaturing buffer (e.g., RIPA buffer with mild detergent).

-

Antibody: Primary antibody specific to the P2X4 receptor.

-

Protein A/G Beads: (e.g., agarose or magnetic beads).

-

Wash Buffer: Lysis buffer or PBS with a low concentration of detergent.

-

Elution Buffer: (e.g., SDS-PAGE sample buffer).

Methodology:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1-2 hours to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-P2X4 antibody overnight at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for another 2-4 hours.

-

Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Resuspend the beads in elution buffer and heat to denature the proteins and release them from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.

NLRP3 Inflammasome Activation Assay

This protocol outlines the steps to measure NLRP3 inflammasome activation, typically by quantifying IL-1β release.

Materials:

-

Cells: Immune cells such as THP-1 monocytes (differentiated into macrophages) or bone marrow-derived macrophages (BMDMs).

-

Priming Agent: Lipopolysaccharide (LPS).

-

Activating Agent: ATP.

-

Cell Culture Medium: RPMI-1640 or DMEM.

-

ELISA Kit: For human or mouse IL-1β.

Methodology:

-

Cell Culture and Priming: a. Culture cells in a 96-well plate. For THP-1 cells, differentiate with PMA (50-100 ng/mL) for 24-48 hours.[10] b. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.[10]

-

Activation: a. Remove the LPS-containing medium and replace it with fresh medium. b. Add ATP (typically in the mM range) to the cells and incubate for 1-2 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

Conclusion

The P2X4 receptor is a multifaceted ion channel that orchestrates a variety of critical signaling pathways. Its roles in neuropathic pain and inflammation, driven by distinct downstream cascades, underscore its importance as a therapeutic target. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further elucidate the intricate functions of the P2X4 receptor and to advance the development of novel modulators for therapeutic intervention. The continued investigation into the nuanced regulation and cell-specific signaling of the P2X4 receptor will undoubtedly unveil new avenues for treating a range of debilitating diseases.

References

- 1. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]

- 2. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of the ATP-gated P2X4 ion channel in the closed state - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 13. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

MRS4719: A Novel Neuroprotective Agent Targeting the P2X4 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS4719, a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R), and its emerging role in neuroprotection. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its mechanism of action, experimental validation, and therapeutic potential, particularly in the context of ischemic stroke.

Introduction: The P2X4 Receptor as a Therapeutic Target in Neuroinflammation

Ischemic stroke and other neurological disorders are characterized by a complex pathophysiology in which neuroinflammation plays a critical role in secondary neuronal injury.[1][2] In response to tissue damage, such as that occurring during a stroke, significant amounts of adenosine triphosphate (ATP) are released into the extracellular space.[1] This extracellular ATP acts as a danger signal, activating purinergic receptors on various cell types, including immune cells of the central nervous system.[1]

The P2X4 receptor, an ATP-gated ion channel, is highly expressed on microglia and infiltrating macrophages.[1] Its activation by ATP triggers a cascade of events leading to myeloid cell activation, proliferation, and the release of pro-inflammatory cytokines, which exacerbate neuronal damage.[1][3] Consequently, antagonism of the P2X4 receptor has emerged as a promising therapeutic strategy to mitigate this detrimental neuroinflammatory response.

This compound: A Potent and Selective P2X4 Receptor Antagonist

This compound is a novel small molecule identified as a potent and selective antagonist of the human P2X4 receptor.[4][5][6] Its development represents a significant advancement in the quest for targeted therapies against neuroinflammation.

Quantitative Efficacy of this compound

The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Receptor | Value | Reference |

| IC50 | Human | P2X4R | 0.503 µM | [4][5][6][7][8][9] |

| Selectivity | Human | P2X1R, P2X2/3R, P2X3R | Highly Selective | [4][5][6][7][8] |

Table 2: In Vivo Neuroprotective Efficacy of this compound in a Mouse Model of Ischemic Stroke (MCAO)

| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | p-value | Reference |

| Middle-aged mice (11-12 months) | Vehicle | - | Infarct Volume | 59.6 ± 5.3 mm³ | [7][8] | |

| This compound | 1.5 mg/kg/day | Infarct Volume | 27.47 ± 10.23 mm³ | <0.05 | [7][8] | |

| Young mice (8-12 weeks) | This compound | Dose-dependent | Neuroprotection | Observed | [7][8] | |

| Middle-aged mice | This compound | 3 mg/kg | Learning & Memory (NORT) | Significant Improvement | <0.05 | [4] |

Mechanism of Neuroprotection: Signaling Pathway

The primary neuroprotective mechanism of this compound is the inhibition of the P2X4R-mediated inflammatory cascade in myeloid cells. In the context of ischemic brain injury, the sequence of events is as follows:

-

Ischemic Insult: Reduced blood flow leads to neuronal cell death and the massive release of ATP into the extracellular environment.

-

P2X4R Activation: Extracellular ATP binds to and activates P2X4 receptors on resident microglia and infiltrating macrophages.

-

Myeloid Cell Activation: This activation leads to a pro-inflammatory phenotype, characterized by the release of cytotoxic factors and pro-inflammatory cytokines.

-

Neuroinflammation and Secondary Injury: The sustained inflammatory response contributes to further neuronal damage and exacerbates the initial ischemic injury.

-

This compound Intervention: By blocking the P2X4 receptor, this compound prevents ATP-mediated activation of myeloid cells, thereby dampening the neuroinflammatory response and reducing secondary neuronal loss.

The signaling pathway is illustrated in the diagram below.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the neuroprotective effects of this compound.

This assay is fundamental for determining the potency and selectivity of P2X4R antagonists.

-

Cell Line: Human Embryonic Kidney (HEK) cells stably overexpressing the human P2X4 receptor.

-

Methodology:

-

Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A baseline fluorescence reading is established.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The P2X4R is stimulated with a specific agonist, typically ATP.

-

The change in intracellular calcium concentration ([Ca²⁺]i) is measured by monitoring the fluorescence intensity.

-

The inhibitory effect of this compound is calculated relative to the response in the absence of the antagonist, and the IC50 value is determined.

-

-

Selectivity Profiling: The same protocol is followed using HEK cell lines expressing other P2X receptor subtypes (e.g., P2X1, P2X2/3, P2X3) to assess the selectivity of this compound.

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke in rodents.

-

Animal Model: Both young adult (8-12 weeks) and middle-aged (11-12 months) mice of both sexes have been used.

-

Surgical Procedure:

-

Anesthesia is induced and maintained throughout the surgery.

-

A midline cervical incision is made to expose the common carotid artery.

-

A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

The occlusion is maintained for a defined period, typically 60 minutes.

-

The filament is then withdrawn to allow for reperfusion of the ischemic territory.

-

-

Drug Administration: this compound is administered subcutaneously, often via a continuous infusion pump, for a period of 3 days following the stroke.

-

Outcome Measures:

-

Infarct Volume Assessment: At a specified time point (e.g., 3 days post-MCAO), brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.

-

Behavioral Testing: Cognitive functions, such as learning and memory, are assessed at later time points (e.g., 4 weeks post-MCAO) using tests like the Novel Object Recognition Task (NORT).

-

References

- 1. Deletion of the P2X4 receptor is neuroprotective acutely, but induces a depressive phenotype during recovery from ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic neuroprotection in ischemic brain injury after cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to MRS4719: A Potent and Selective P2X4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS4719 is a novel small molecule that has emerged as a potent and highly selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel implicated in neuroinflammatory processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of this compound. It details its mechanism of action in modulating microglial activation and downstream signaling pathways, highlighting its therapeutic potential in ischemic stroke. This document also furnishes detailed experimental protocols for in vivo and in vitro assays used to characterize its effects, supported by quantitative data and visual diagrams to facilitate understanding and replication of key findings.

Chemical Structure and Properties

This compound is a complex heterocyclic compound. Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-(2-(5-thioxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)pyridin-4-yl)-1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione compound with triethylamine (1:1)[1] |

| CAS Number | 2840581-32-8[2][3][4] |

| Synonyms | MRS-4719, MRS 4719[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H28N6O3S[1] |

| Molecular Weight | 504.61 g/mol [1] |

| Exact Mass | 504.1944[1] |

| Appearance | To be determined[1] |

| Purity | >98%[1] |

| Solubility | To be determined[1] |

| Storage | Store at -20°C for long-term storage (months to years)[1][5] |

Pharmacological Properties and Mechanism of Action

This compound is a potent and selective antagonist of the P2X4 receptor, an ion channel expressed on various cells, including microglia in the central nervous system.[2][5]

Primary Target and Potency

The primary molecular target of this compound is the human P2X4 receptor. It exhibits a half-maximal inhibitory concentration (IC50) of 0.503 μM for the human P2X4 receptor.[2][4][5]

Selectivity Profile

This compound demonstrates high selectivity for the P2X4 receptor over other P2X receptor subtypes, including P2X1, P2X2/3, and P2X3.[6][7]

Table 3: In Vitro Pharmacological Data for this compound

| Parameter | Species | Value |

| IC50 (P2X4R) | Human | 0.503 µM[2][4][5] |

Mechanism of Action and Signaling Pathway

In the context of neuroinflammation, particularly following an ischemic event, damaged cells release adenosine triphosphate (ATP). This extracellular ATP binds to and activates P2X4 receptors on the surface of microglia. The activation of these ligand-gated ion channels leads to an influx of calcium ions (Ca2+). This rise in intracellular calcium triggers a cascade of downstream signaling events, including the activation of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK pathway, in turn, promotes the synthesis and release of brain-derived neurotrophic factor (BDNF). While BDNF is typically associated with neuronal survival, in the context of neuropathic pain and neuroinflammation, its release from microglia can be maladaptive.

This compound exerts its neuroprotective effects by binding to the P2X4 receptor and preventing its activation by ATP. This blockade inhibits the initial influx of calcium, thereby suppressing the downstream activation of p38 MAPK and the subsequent release of BDNF, which helps to mitigate the neuroinflammatory response.

In Vivo Efficacy in Ischemic Stroke Model

The neuroprotective effects of this compound have been demonstrated in a mouse model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO). Continuous infusion of this compound for three days following the ischemic event resulted in a significant, dose-dependent reduction in infarct volume and brain atrophy.[2]

Table 4: In Vivo Efficacy of this compound in a Mouse MCAO Model

| Dosage (subcutaneous infusion) | Outcome |

| 1.5 mg/kg/day | Significant reduction in total hemispheric infarct volume[2] |

| 3.0 mg/kg/day | Significant reduction in total hemispheric infarct volume[2] |

| 3.0 mg/kg/day | Dose-dependent improvement in learning and memory[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia to model stroke.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Isoflurane anesthesia

-

Heating pad with rectal probe

-

Surgical microscope

-

Micro-scissors and forceps

-

6-0 nylon monofilament with a silicone-coated tip

-

Microvascular clips

-

Suture materials

-

This compound solution

-

Alzet minipumps for continuous infusion

Procedure:

-

Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).

-

Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and place a temporary ligature around the CCA.

-

Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA and advance it to the origin of the middle cerebral artery (MCA) to induce occlusion.

-

After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

-

Close the incision with sutures.

-

For drug treatment, implant an Alzet minipump subcutaneously for continuous infusion of this compound at the desired dose for 3 days.

-

Assess neurological deficits and measure infarct volume at specified time points post-MCAO.

Intracellular Calcium Influx Assay

This assay measures the ability of this compound to inhibit ATP-induced calcium influx in primary human monocyte-derived macrophages.[2]

Materials:

-

Primary human monocyte-derived macrophages

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

ATP solution

-

This compound solutions at various concentrations

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture primary human monocyte-derived macrophages in a 96-well black-walled, clear-bottom plate.

-

Load the cells with Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 0.3, 0.6, 1.0, and 3.0 μM) for 15 minutes.[2]

-

Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).

-

Add ATP solution to stimulate the P2X4 receptors.

-

Immediately record the change in fluorescence intensity over time.

-

Calculate the inhibition of the calcium response at each concentration of this compound to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the P2X4 receptor in health and disease. Its high potency and selectivity, coupled with demonstrated in vivo efficacy in a preclinical model of ischemic stroke, underscore its potential as a therapeutic candidate. The detailed chemical, pharmacological, and methodological information provided in this guide is intended to support further research and development efforts in the field of neuroinflammation and purinergic signaling.

References

- 1. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 2. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice [en.bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

- 7. hellobio.com [hellobio.com]

MRS4719: A Technical Guide for Investigating P2X4 Receptor-Mediated Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP), plays a critical role in a vast array of physiological and pathological processes. The P2X4 receptor, an ATP-gated ion channel, has emerged as a key player in neuroinflammation, chronic pain, and ischemic injury. This technical guide provides an in-depth overview of MRS4719, a potent and selective antagonist of the human P2X4 receptor. We detail its pharmacological properties, provide established experimental protocols for its use in both in vitro and in vivo models, and present visual diagrams of its mechanism of action and relevant signaling pathways. This document serves as a comprehensive resource for researchers leveraging this compound to explore the function of P2X4 receptors in purinergic signaling.

Introduction to this compound

This compound is a small molecule antagonist belonging to the 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione chemical class.[3][4] It was identified through structure-activity relationship studies as a highly potent and selective antagonist of the human P2X4 receptor (hP2X4R).[3][4] P2X4 receptors are trimeric, ATP-gated non-selective cation channels that permit the influx of Na⁺ and Ca²⁺ upon activation.[5][6] They are widely expressed in the central nervous system, particularly in microglial cells, where their activation is a critical step in the neuroinflammatory cascade.[2][5][7] The selectivity and potency of this compound make it an invaluable pharmacological tool for elucidating the specific roles of P2X4 in cellular signaling and disease models.

Pharmacological Data

The efficacy and selectivity of this compound have been quantified in various assays. The following tables summarize its key pharmacological parameters.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Target Species | Notes |

| IC₅₀ | 0.503 µM | Human P2X4 Receptor | Determined via Ca²⁺ influx assay in hP2X4R-overexpressing HEK cells.[8] |

| Selectivity | High | Human | Highly selective against hP2X1R, hP2X2/3R, and hP2X3R.[3][4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke

| Animal Model | Dosage | Administration | Key Findings |

| MCAO Model | 1.5 - 3.0 mg/kg/day | 3-day continuous subcutaneous infusion | Significantly reduced total hemispheric infarct volume.[3] |

| MCAO Model | 1.5 mg/kg/day | 3-day continuous subcutaneous infusion | Significantly reduced infarct volume in middle-aged mice (11-12 months).[8] |

| MCAO Model | 3.0 mg/kg/day | 3-day continuous subcutaneous infusion | Improved learning and memory after 4 weeks post-stroke.[8] |

Mechanism of Action and Signaling Pathways

This compound exerts its effect by directly antagonizing the P2X4 receptor, thereby blocking the downstream signaling cascades initiated by extracellular ATP.

P2X4 Receptor Antagonism

In response to tissue damage or stress, such as in ischemic stroke, ATP is released into the extracellular space. This ATP binds to and activates P2X4 receptors on the surface of cells like microglia. Activation opens the ion channel, leading to an influx of Ca²⁺. This compound competitively binds to the receptor, preventing ATP-mediated channel opening and subsequent calcium mobilization.

Figure 1: Mechanism of this compound as a P2X4 receptor antagonist.

Role in Neuroinflammation

In the context of the central nervous system, P2X4 receptors are crucial mediators of microglial activation. ATP-induced P2X4 activation can trigger the assembly of the NLRP3 inflammasome, a multiprotein complex that leads to the cleavage of pro-caspase-1 into active caspase-1.[7][9][10] Caspase-1 then processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms, propagating a potent inflammatory response that can contribute to neuronal damage.[7][9] this compound can interrupt this pathway at an early stage by preventing the initial P2X4-mediated signal.

Figure 2: this compound inhibits the P2X4-NLRP3 neuroinflammatory pathway.

Experimental Protocols

This compound is a versatile tool for both cell-based assays and animal models. Below are detailed methodologies for key experiments.

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to measure the inhibitory effect of this compound on ATP-induced calcium influx in cultured cells, such as HEK293 cells overexpressing the P2X4 receptor or primary microglia/macrophages.[8] It is adapted from standard procedures using ratiometric fluorescent calcium indicators like Fura-2 AM.[11][12][13]

Materials:

-

Cultured cells seeded in a clear flat-bottom, black 96-well plate

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127 (optional, aids dye solubilization)

-

Probenecid (optional, inhibits dye extrusion)

-

HEPES-Buffered Saline (HBS)

-

Low-serum or serum-free cell culture medium

-

This compound stock solution (in DMSO)

-

ATP stock solution (in HBS)

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at ~510 nm.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.

-

Dye Loading Solution Preparation: Prepare a fresh loading solution containing 2-5 µM Fura-2 AM in HBS or appropriate buffer. Probenecid (2.5 mM) can be added to prevent dye leakage.

-

Cell Loading:

-

Remove the culture medium from the wells.

-

Wash cells once with 200 µL/well of HBS.

-

Add 100 µL/well of the Fura-2 AM loading solution.

-

Incubate for 45-60 minutes at room temperature or 37°C (optimize for cell type) in the dark.

-

-

Washing:

-

Remove the dye solution.

-

Wash the cells twice with 200 µL/well of HBS (containing 2.5 mM probenecid if used previously).

-

After the final wash, add 180 µL of HBS to each well.

-

-

Compound Addition: Add 20 µL of 10X this compound working solution (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes.

-

Measurement:

-

Place the plate in the fluorescence plate reader.

-

Set the instrument to measure fluorescence emission at 510 nm, alternating excitation between 340 nm and 380 nm.

-

Establish a stable baseline reading for 1-2 minutes.

-

Using the reader's injector, add a defined concentration of ATP (e.g., EC₅₀ concentration) to stimulate the cells.

-

Continue recording the fluorescence ratio (F340/F380) for 3-5 minutes to capture the peak response and subsequent plateau.

-

-

Data Analysis: The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration. Calculate the percentage inhibition of the ATP-induced response by this compound compared to the vehicle control.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of focal cerebral ischemia in mice to evaluate the neuroprotective effects of this compound.[8] This procedure is highly technical and must be performed in accordance with institutional animal care and use guidelines.[1][14][15]

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Anesthetic (e.g., Isoflurane)

-

Heating pad with rectal probe to maintain body temperature (37.0 ± 0.5 °C)

-

Dissecting microscope

-

Surgical tools (forceps, scissors, microvascular clips)

-

Suture thread (e.g., 6-0 or 7-0)

-

Coated monofilament (e.g., 6-0 nylon with silicone tip)

-

This compound solution for subcutaneous infusion

-

Alzet osmotic minipumps

-

Saline

Procedure:

-

Anesthesia and Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).

-

Place the animal in a supine position on a heating pad to maintain normothermia.

-

Make a midline incision in the neck to expose the underlying structures.

-

-

Vessel Isolation:

-

Under a dissecting microscope, carefully isolate the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Separate them from the vagus nerve.

-

Ligate the distal end of the ECA permanently. Place a temporary ligature around the CCA and a loose ligature around the ICA.

-

-

Occlusion:

-

Temporarily clip the ICA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the coated monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

-

Tighten the loose suture around the ICA to secure the filament.

-

The duration of occlusion is typically 60 minutes for transient MCAO.

-

-

Drug Administration: Immediately following occlusion, implant a pre-filled osmotic minipump subcutaneously for continuous delivery of this compound (e.g., 1.5 mg/kg/day) or vehicle.

-

Reperfusion (for transient MCAO): After 60 minutes, withdraw the filament to allow blood flow to resume. Permanently ligate the ECA stump.

-

Recovery: Suture the neck incision. Allow the animal to recover from anesthesia in a heated cage. Provide post-operative care, including analgesics and hydration (subcutaneous saline), as required by protocol.

-

Outcome Assessment: At predetermined endpoints (e.g., 3 days for infarct analysis, 4 weeks for behavioral tests), animals are euthanized. Brains can be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume, or processed for immunohistochemistry. Behavioral tests (e.g., Morris water maze) can be used to assess cognitive function.

Figure 3: Experimental workflow for the in vivo MCAO mouse model.

Conclusion

This compound is a robust and highly specific pharmacological tool for the investigation of P2X4 receptor function. Its demonstrated efficacy in blocking ATP-induced calcium signaling and its neuroprotective effects in preclinical models of ischemic stroke highlight its value.[3][8] By providing detailed data, signaling pathway diagrams, and standardized protocols, this guide aims to facilitate the effective use of this compound by researchers in the field of purinergic signaling, ultimately advancing our understanding of the P2X4 receptor's role in health and disease.

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. P2X4 receptor controls microglia activation and favors remyelination in autoimmune encephalitis | EMBO Molecular Medicine [link.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The mechanism behind activation of the Nod-like receptor family protein 3 inflammasome in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 12. Calcium Imaging in mDA neurons [protocols.io]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

Extracellular ATP Signaling in Neurological Disorders: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the role of purinergic signaling in the healthy and diseased central nervous system, this guide provides a technical overview of the core mechanisms, experimental methodologies, and therapeutic potential of targeting extracellular adenosine 5'-triphosphate (ATP) pathways in neurological disorders.

Extracellular ATP, once primarily known as the intracellular energy currency, is now firmly established as a critical signaling molecule in the central nervous system (CNS).[1][2][3] Released from various cell types including neurons, astrocytes, and microglia, ATP acts as a potent neurotransmitter and neuromodulator, orchestrating a wide array of physiological processes. However, under pathological conditions such as neurodegenerative diseases, stroke, and traumatic brain injury, the dysregulation of extracellular ATP signaling contributes significantly to neuroinflammation and neuronal damage.[4][5][6] This guide delves into the intricate world of purinergic signaling in the context of neurological disorders, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising therapeutic landscape.

Core Concepts of Extracellular ATP Signaling

In the CNS, extracellular ATP and its breakdown product, adenosine, exert their effects through a family of purinergic receptors, broadly classified into P1 (adenosine-sensitive) and P2 receptors (ATP-sensitive).[2][7] P2 receptors are further subdivided into two families:

-

P2X receptors: These are ligand-gated ion channels (P2X1-7) that, upon binding ATP, allow the influx of cations like Na+ and Ca2+, leading to rapid excitatory responses.[5][6]

-

P2Y receptors: This family comprises G protein-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that initiate slower, more modulatory intracellular signaling cascades upon activation by ATP, ADP, UTP, or UDP.[7]

The concentration of extracellular ATP is tightly regulated by the activity of ectonucleotidases, a group of cell-surface enzymes that sequentially hydrolyze ATP to ADP, AMP, and finally adenosine.[8] This enzymatic cascade not only terminates ATP signaling but also generates adenosine, which has its own distinct set of effects through P1 receptors, often counteracting the pro-inflammatory actions of ATP.

The Role of Extracellular ATP in Neurological Disorders

A growing body of evidence implicates aberrant purinergic signaling in the pathophysiology of a wide range of neurological disorders. In many of these conditions, cellular stress and damage lead to a massive release of ATP into the extracellular space, triggering a cascade of detrimental events.[4][8]

Alzheimer's Disease (AD): In the context of AD, damaged neurons and the accumulation of amyloid-β (Aβ) peptides lead to a significant release of extracellular ATP.[1][9] This, in turn, activates microglia and astrocytes, contributing to the chronic neuroinflammation that is a hallmark of the disease. The P2X7 receptor, in particular, is upregulated in the brains of AD patients and has been shown to be a key player in these inflammatory processes.[9][10][11]

Parkinson's Disease (PD): Purinergic signaling is also deeply involved in the pathophysiology of Parkinson's disease.[12][13] ATP and adenosine modulate dopaminergic neurotransmission, and alterations in their signaling pathways are implicated in the progressive loss of dopaminergic neurons.[12] The P2X7 receptor has been shown to be involved in α-synuclein-induced neuroinflammation and cell death.[12]

Multiple Sclerosis (MS): In multiple sclerosis, an autoimmune disease characterized by demyelination and neuroinflammation, extracellular ATP acts as a danger signal that activates immune cells and glia.[14][15][16] The P2X7 and P2Y12 receptors are particularly implicated in the pathogenesis of MS, with their expression levels and activity being altered during the course of the disease.[14][17]

Ischemic Stroke: Following an ischemic stroke, massive amounts of ATP are released from dying cells in the ischemic core.[11][18] This surge in extracellular ATP contributes to excitotoxicity and neuroinflammation in the surrounding penumbra. The P2Y12 receptor, primarily known for its role in platelet aggregation, is also expressed on microglia and is involved in the neuroinflammatory response to stroke.[18]

Traumatic Brain Injury (TBI): Traumatic brain injury is characterized by an immediate and massive release of ATP into the extracellular space.[17][19] This acute increase in ATP contributes to the secondary injury cascade, including neuroinflammation, cerebral edema, and neuronal cell death.[4]

Quantitative Data on Extracellular ATP Signaling in Neurological Disorders

The following tables summarize key quantitative data related to the dysregulation of extracellular ATP and purinergic receptors in various neurological disorders.

Table 1: Changes in Extracellular ATP Concentration

| Neurological Disorder | Brain Region/Fluid | Change in ATP Concentration | Reference |

| Ischemic Stroke | Rat Striatum | 3.10 ± 0.34 nM (normoxic) vs. 5.90 ± 0.61 nM (ischemia) | [19] |

| Traumatic Brain Injury | Rat Cortex | 3.53-fold increase post-injury | [18][20] |

| Rat Hippocampus | 2.97-fold increase post-injury | [18][20] | |

| Amyotrophic Lateral Sclerosis | Human Cerebrospinal Fluid | 2676 ± 3959 pmol/L (mild) vs. 6860 ± 8312 pmol/L (severe) | [2] |

| Multiple Sclerosis | Human Cerebrospinal Fluid | Sum of ATP metabolites >19.7 µmol/litre associated with disability progression | [21] |

Table 2: Alterations in Purinergic Receptor Expression

| Neurological Disorder | Receptor | Brain Region/Cell Type | Change in Expression | Reference |

| Alzheimer's Disease | P2X7R | Hippocampus | ~2-fold increase in AD patients vs. controls | [9] |

| P2X7R | Microglia | 70% increase in AD microglia vs. non-demented controls | [22] | |

| P2X7R | Temporal Cortex (FTLD-Tau) | +1073 ± 507% vs. controls | [23] | |

| Parkinson's Disease | P2X7R | Substantia Nigra (6-OHDA model) | Upregulated mRNA and protein levels | [24] |

| Multiple Sclerosis | P2X7R | Frontal Cortex (SPMS) | ~2-fold increase in MCP-1 (downstream of P2X7R) | [25] |

| Stroke | P2X7R | Infiltrating T cells | Upregulated in CD4+ and CD8+ T cells | [26] |

| P2Y12R | Rat Brain | Most upregulated P2Y receptor post-ischemia | [27] | |

| Traumatic Brain Injury | P2X7R | Cortex | ~2-fold increase 3 months post-injury | [14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate extracellular ATP signaling in neurological disorders.

In Vivo Measurement of Extracellular ATP using Bioluminescence (pmeLUC)

This protocol describes the use of a plasma membrane-tethered luciferase (pmeLUC) to measure extracellular ATP levels in real-time in vivo.[9]

Materials:

-

pmeLUC expressing cells or viral vectors

-

D-luciferin

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia

Procedure:

-

Animal Model: Generate a relevant animal model of a neurological disorder.

-

pmeLUC Delivery: Introduce pmeLUC into the brain region of interest. This can be achieved by stereotactic injection of pmeLUC-expressing cells or a viral vector encoding pmeLUC.

-

Acclimatization: Allow the animals to recover from surgery and for pmeLUC to be expressed (typically 1-2 weeks for viral vectors).

-

Baseline Imaging: Anesthetize the animal and acquire baseline bioluminescence images using the in vivo imaging system.

-

Substrate Administration: Administer D-luciferin (typically via intraperitoneal injection).

-

Post-Stimulus Imaging: Following the induction of the pathological event (e.g., TBI, stroke induction), acquire a time-series of bioluminescence images to monitor changes in extracellular ATP levels.

-

Data Analysis: Quantify the bioluminescence signal in the region of interest and normalize to baseline levels to determine the relative change in extracellular ATP.

Microdialysis for Brain Extracellular ATP Measurement

Microdialysis is a technique used to sample the extracellular fluid of the brain for subsequent analysis of ATP concentration.[15][17]

Materials:

-

Microdialysis probes (with appropriate molecular weight cut-off)

-

Stereotaxic apparatus

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

ATP detection assay (e.g., bioluminescence kit)

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Equilibration: Allow the system to equilibrate for a period of time (e.g., 1-2 hours) to establish a stable baseline.

-

Sample Collection: Collect dialysate samples at regular intervals into collection vials kept on ice to prevent ATP degradation.

-

ATP Quantification: Immediately analyze the ATP concentration in the collected dialysate samples using a sensitive ATP assay, such as a luciferin-luciferase bioluminescence assay.

-

Data Analysis: Plot the ATP concentration over time to observe changes in response to the neurological insult.

Patch-Clamp Electrophysiology for P2X Receptor Currents

This technique allows for the direct measurement of ion currents through P2X receptors in response to ATP application.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulators

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

ATP and specific P2X receptor agonists/antagonists

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices from a relevant animal model.

-

Pipette Fabrication: Pull glass micropipettes to a desired resistance (e.g., 3-5 MΩ) and fill with intracellular solution.

-

Patching: Under a microscope, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.

-

Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.

-

Drug Application: Perfuse the cell with an extracellular solution containing ATP or a specific P2X receptor agonist to evoke a current.

-

Data Analysis: Measure the amplitude and kinetics of the ATP-evoked current. Use specific antagonists to confirm the involvement of particular P2X receptor subtypes.

Calcium Imaging of ATP-Induced Responses

Calcium imaging is used to visualize and quantify changes in intracellular calcium concentration in response to ATP, which is a key downstream event of P2 receptor activation.

Materials:

-

Primary astrocyte or microglia cultures

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Fluorescence microscope with a sensitive camera

-

Perfusion system

-

ATP and other relevant pharmacological agents

Procedure:

-